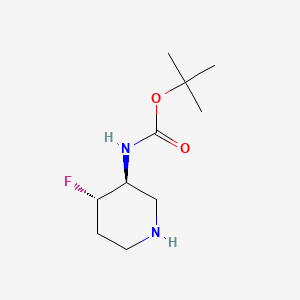

trans-tert-Butyl (4-fluoropiperidin-3-yl)carbamate

Overview

Description

Synthesis Analysis

The synthesis of trans-tert-Butyl (4-fluoropiperidin-3-yl)carbamate involves multiple steps, starting from the appropriate fluorinated piperidine precursor. The process entails the introduction of the carbamate group into the piperidine ring, which might involve intermediate steps depending on the starting materials and desired stereochemistry. The use of tert-butyl groups in carbamate synthesis is well-documented for its ability to provide steric bulk and protect the amine functionality during the reaction sequence (Rosenberry & Cheung, 2019).

Scientific Research Applications

-

Application in Organic Light-Emitting Diodes (OLEDs)

- Field : Materials Chemistry

- Summary : Derivatives of tert-butyl substituted acridan and perfluorobiphenyl have been used as sky-blue OLED emitters . These multi-functional luminophores exhibit thermally activated delayed fluorescence (TADF), aggregation-induced emission enhancement, and color-changing properties .

- Methods : The compounds were synthesized and their properties were studied. One of the compounds formed two crystalline polymorphs characterized by aggregation-induced delayed fluorescence (AIDF), the color of which can be changed under external forces such as a pair of solvents, temperature, and mechanical treatment .

- Results : The synthesized compounds were tested as blue/sky-blue AIDF emitters in organic light-emitting diodes. The best of these was characterized by a low turn-on voltage of 3 V and a maximum current, power, and external quantum efficiency of 22.7 cd A −1, 30.8 lm W −1, and 16.3%, respectively .

-

Application in Synthesizing Quaternary Carbons

- Field : Pharmaceutical Sciences

- Summary : A sterically congested piperazine derivative, C20H27FN2O2, was prepared using a modified Bruylants approach . This compound is useful in the synthesis of quaternary carbons, particularly amine-bearing quaternary carbons .

- Methods : The compound was synthesized from the corresponding alkyne using a modified Bruylants approach . The crystal structure of the compound was determined to understand its packing patterns .

- Results : The piperazine ring is present in a chair conformation with di-equatorial substitution. Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKRFWRGEVHCAT-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301183264 | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301183264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-tert-Butyl (4-fluoropiperidin-3-yl)carbamate | |

CAS RN |

1052713-48-0 | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052713-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301183264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)